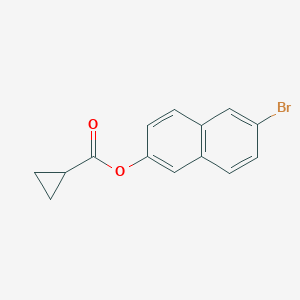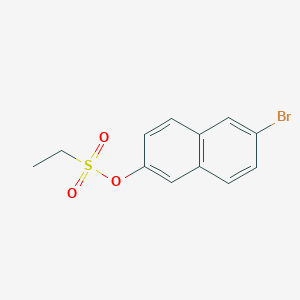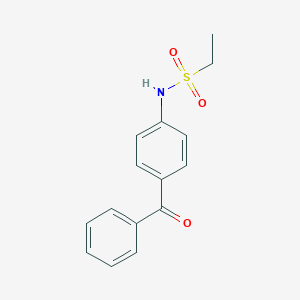
Phenyl3,4-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl3,4-dimethylbenzoate (PDMB) is a chemical compound with the molecular formula C16H14O2. It is a white crystalline powder that is used in various scientific research applications. PDMB is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride and phenol in the presence of a base.
Wirkmechanismus
The mechanism of action of Phenyl3,4-dimethylbenzoate is not fully understood. However, it is believed that Phenyl3,4-dimethylbenzoate inhibits the activity of enzymes by binding to the active site of the enzyme. Phenyl3,4-dimethylbenzoate has been shown to form a covalent bond with the active site of acetylcholinesterase, which leads to the inhibition of its activity. Phenyl3,4-dimethylbenzoate has also been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme.
Biochemical and Physiological Effects:
Phenyl3,4-dimethylbenzoate has been shown to exhibit various biochemical and physiological effects. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Phenyl3,4-dimethylbenzoate has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This leads to a decrease in melanin production, which can be beneficial in the treatment of hyperpigmentation.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl3,4-dimethylbenzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. Phenyl3,4-dimethylbenzoate is also a fluorescent probe, which makes it useful in biological assays. However, Phenyl3,4-dimethylbenzoate has some limitations for lab experiments. Phenyl3,4-dimethylbenzoate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. Phenyl3,4-dimethylbenzoate also exhibits non-specific binding to proteins, which can lead to false-positive results in some assays.
Zukünftige Richtungen
There are several future directions for the use of Phenyl3,4-dimethylbenzoate in scientific research. Phenyl3,4-dimethylbenzoate can be used as a tool to study protein-ligand interactions and enzyme kinetics. Phenyl3,4-dimethylbenzoate can also be used to develop new anticancer drugs that target the activity of tyrosinase. Phenyl3,4-dimethylbenzoate can also be used to study the role of acetylcholinesterase in various neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Phenyl3,4-dimethylbenzoate and its potential applications in scientific research.
Synthesemethoden
Phenyl3,4-dimethylbenzoate is synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride and phenol in the presence of a base. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with sodium methoxide to form 3,4-dimethylbenzoate. The second step involves the reaction of 3,4-dimethylbenzoate with phenol in the presence of a base to form Phenyl3,4-dimethylbenzoate. The overall reaction can be represented as follows:
3,4-dimethylbenzoyl chloride + NaOCH3 → 3,4-dimethylbenzoate + NaCl
3,4-dimethylbenzoate + phenol + base → Phenyl3,4-dimethylbenzoate + H2O
Wissenschaftliche Forschungsanwendungen
Phenyl3,4-dimethylbenzoate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. Phenyl3,4-dimethylbenzoate is also used as a fluorescent probe in biological assays. It can be used to study protein-ligand interactions and enzyme kinetics. Phenyl3,4-dimethylbenzoate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Phenyl3,4-dimethylbenzoate has also been shown to exhibit anticancer activity.
Eigenschaften
IUPAC Name |
phenyl 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(10-12(11)2)15(16)17-14-6-4-3-5-7-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFDTRZUIQEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl3,4-dimethylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
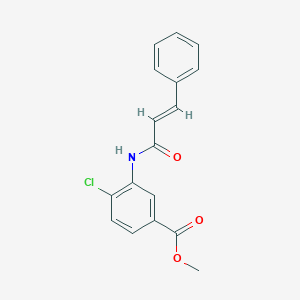
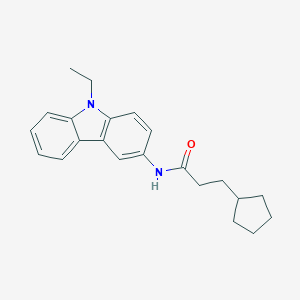
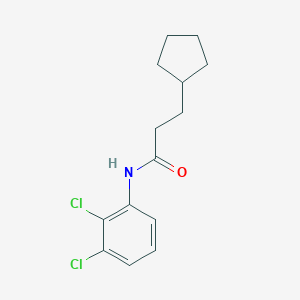
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
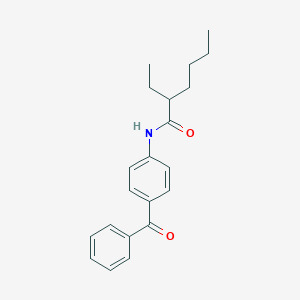
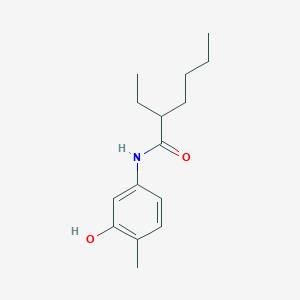
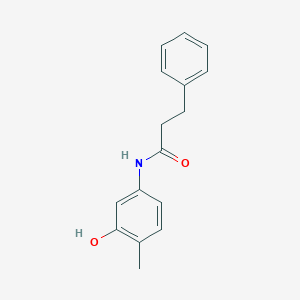
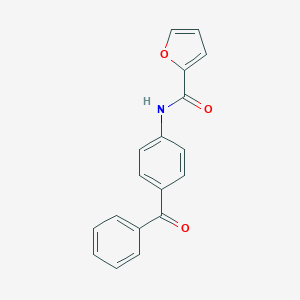
![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
